Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate
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Overview
Description
Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite and an alkyl halide to produce the desired phosphonate ester. For example, trimethyl phosphite can react with an alkyl halide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have significant applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and pathways.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate include:
Dimethyl methylphosphonate: Used as a flame retardant and chemical intermediate.
Phosphonic acid derivatives: Used in various industrial and pharmaceutical applications.
Bisphosphonates: Used as drugs for the treatment of osteoporosis.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows it to participate in a broader range of chemical reactions. Its specific configuration and functional groups make it particularly valuable for research in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H17O4P |
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Molecular Weight |
232.21 g/mol |
IUPAC Name |
(3S)-1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one |
InChI |
InChI=1S/C10H17O4P/c1-5-6-7-9(2)10(11)8-15(12,13-3)14-4/h9H,7-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
QAQKMSOVMMCNSE-VIFPVBQESA-N |
Isomeric SMILES |
CC#CC[C@H](C)C(=O)CP(=O)(OC)OC |
Canonical SMILES |
CC#CCC(C)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
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